An In-depth Technical Guide to the Mechanism of Action of dTAGV-1 TFA
An In-depth Technical Guide to the Mechanism of Action of dTAGV-1 TFA
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of dTAGV-1 Trifluoroacetate (TFA), a second-generation degrader molecule within the degradation tag (dTAG) system. dTAGV-1 is a highly potent and selective heterobifunctional molecule, also known as a Proteolysis-Targeting Chimera (PROTAC), designed to co-opt the von Hippel-Lindau (VHL) E3 ubiquitin ligase for the targeted degradation of proteins fused with the mutant FKBP12F36V tag. This document details its core mechanism of action, presents key quantitative data from in vitro and in vivo studies, outlines representative experimental protocols, and provides visual diagrams of the underlying biological pathways and experimental workflows.
Core Mechanism of Action
dTAGV-1 TFA is a chemical tool engineered for the rapid, selective, and reversible degradation of specific target proteins. Its mechanism is predicated on the PROTAC technology, which hijacks the cell's natural protein disposal machinery—the ubiquitin-proteasome system.
The molecule itself is composed of three key parts:
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A ligand that selectively binds to the F36V mutant of the FKBP12 protein (FKBP12F36V).
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A VHL-binding ligand that recruits the von Hippel-Lindau E3 ubiquitin ligase complex.
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A chemical linker that connects the two ligands.
The degradation process unfolds as follows:
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Target Tagging: The protein of interest (POI) must first be genetically engineered to express a fusion tag of the mutant FKBP12F36V protein. This can be achieved through various methods like CRISPR/Cas9-mediated knock-in or transgene expression. The F36V mutation in FKBP12 creates a unique binding pocket for the dTAGV-1 ligand, ensuring high selectivity over the wild-type FKBP12 protein.
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Ternary Complex Formation: dTAGV-1, being bifunctional, simultaneously binds to the FKBP12F36V-tagged POI and the VHL E3 ligase complex. This action brings the target protein and the E3 ligase into close proximity, forming a key ternary complex.
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Ubiquitination: Once the ternary complex is formed, the VHL E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the target protein.
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Proteasomal Degradation: The poly-ubiquitinated POI is then recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides, effectively removing it from the cell. The dTAGV-1 molecule is then released and can catalyze further rounds of degradation.
A critical tool for validating this mechanism is the negative control compound, dTAGV-1-NEG . This molecule is a diastereomer of dTAGV-1 that is unable to bind to VHL, and consequently, it does not induce degradation of the target protein. This control confirms that the observed degradation is dependent on the recruitment of the VHL E3 ligase.
Caption: dTAGV-1 TFA signaling pathway for targeted protein degradation.
Quantitative Data Summary
dTAGV-1 has demonstrated potent and selective degradation in both cellular and animal models. Key quantitative findings are summarized below.
Table 1: In Vitro Degradation of FKBP12F36V-tagged Proteins
| Cell Line | Target Protein | Concentration Range | Time | Outcome | Reference |
| 293FT | FKBP12F36V-Nluc | 0.1 nM - 10 µM | 24 h | Potent degradation of FKBP12F36V-Nluc with no effect on FKBP12WT-Nluc. | |
| PATU-8902 | FKBP12F36V-KRASG12V | 500 nM | 1 - 24 h | Rapid degradation of KRASG12V and downstream pERK1/2. | |
| Ewing Sarcoma Cells | FKBP12F36V-EWS/FLI | 50 - 5000 nM | 24 h | Promotes degradation of the EWS/FLI fusion protein. |
Table 2: In Vivo Degradation in Mouse Models
| Animal Model | Target Protein | Dosage & Administration | Duration | Outcome | Reference |
| Immunocompromised mice with MV4;11 cells | FKBP12F36V-Nluc | 35 mg/kg, i.p. | Once daily for 3-4 days | Significant reduction in bioluminescent signal 4h post-injection; degradation evident 28h after final dose. |
Table 3: Pharmacokinetic (PK) Properties of dTAGV-1 (non-salt form) in Mice
| Route | Dose (mg/kg) | Tmax (hr) | t1/2 (hr) | Cmax (ng/mL) | AUCinf (hr·ng/mL) | Reference |
| i.v. | 2 | 0.08 | 3.02 | 7780 | 3329 | |
| i.p. | 2 | 1.67 | 3.64 | 595 | 3136 | |
| i.p. | 10 | 2.00 | 4.43 | 2123 | 18517 |
Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity of dTAGV-1 TFA. These may require optimization based on the specific cell line, target protein, and experimental setup.
In Vitro Degradation Assay via Immunoblotting
This protocol describes how to assess the degradation of an FKBP12F36V-tagged protein in a cellular context.
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Cell Culture and Plating:
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Culture cells (e.g., HEK293T, PATU-8902) expressing the FKBP12F36V-tagged protein of interest in appropriate media.
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Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
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Compound Treatment:
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Prepare a 10 mM stock solution of dTAGV-1 TFA in DMSO.
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Serially dilute the stock solution in culture media to achieve the desired final concentrations (e.g., 1, 10, 100, 500 nM). Include a DMSO-only vehicle control.
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Replace the media in each well with the media containing the dTAGV-1 TFA dilutions or vehicle.
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Incubate for the desired time period (e.g., 2, 4, 8, 24 hours).
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Cell Lysis:
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Aspirate media and wash cells once with ice-cold PBS.
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Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
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Scrape cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
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Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
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Protein Quantification and Sample Preparation:
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Transfer the supernatant to a new tube.
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Determine the protein concentration using a BCA assay.
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Normalize the protein concentration for all samples with lysis buffer.
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Add 4x Laemmli sample buffer to the lysates and boil at 95°C for 5-10 minutes.
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Immunoblotting:
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Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
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Perform electrophoresis to separate proteins by size.
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Transfer proteins to a PVDF or nitrocellulose membrane.
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Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST.
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Incubate the membrane with a primary antibody against the protein of interest or the tag (e.g., anti-FKBP12) overnight at 4°C. Also probe for a loading control (e.g., GAPDH, β-actin).
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Wash the membrane 3x with TBST.
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Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane 3x with TBST.
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Apply an ECL substrate and visualize the bands using a chemiluminescence imager.
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Quantify band intensity to determine the extent of protein degradation relative to the vehicle control.
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In Vivo Degradation Study in a Mouse Xenograft Model
This protocol outlines a pharmacodynamic study to confirm dTAGV-1 TFA activity in vivo.
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Animal Model:
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Use immunodeficient mice (e.g., NSG mice, 6-8 weeks old).
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Implant tumor cells expressing a reporter construct like FKBP12F36V-Luciferase (e.g., MV4;11-luc-FKBP12F36V) subcutaneously or intravenously.
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Allow tumors to establish as monitored by bioluminescence imaging.
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Formulation Preparation:
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Prepare the dTAGV-1 TFA formulation for intraperitoneal (i.p.) injection. A common vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The final concentration should be calculated based on the desired dose (e.g., 35 mg/kg) and the average weight of the mice.
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Dosing and Monitoring:
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Administer the dTAGV-1 TFA formulation or vehicle control via i.p. injection.
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Perform bioluminescence imaging at baseline (pre-dose) and at various time points post-dose (e.g., 4, 8, 24, 48 hours) to monitor the degradation of the luciferase-tagged protein.
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For multi-day studies, administer the dose once daily for the specified duration (e.g., 3-4 days).
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Data Analysis:
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Quantify the bioluminescent signal (total flux) from the region of interest (tumor) for each mouse at each time point.
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Normalize the signal to the baseline reading for each animal.
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Compare the signal in the dTAGV-1 TFA-treated group to the vehicle-treated group to determine the magnitude and duration of in vivo protein degradation.
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Mandatory Visualizations
The following diagrams illustrate the key experimental workflow for evaluating dTAGV-1 TFA.
Caption: General experimental workflow for dTAGV-1 TFA validation.
